molecular formula C26H30N2O6S B2709097 ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate CAS No. 866897-27-0

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2709097
CAS No.: 866897-27-0
M. Wt: 498.59
InChI Key: JQGMBNWBNPIHEV-UHFFFAOYSA-N
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Description

Ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with ethoxy and 4-methoxybenzenesulfonyl groups, coupled with a piperidine-3-carboxylate ester moiety.

Properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-4-33-20-10-13-23-22(15-20)25(28-14-6-7-18(17-28)26(29)34-5-2)24(16-27-23)35(30,31)21-11-8-19(32-3)9-12-21/h8-13,15-16,18H,4-7,14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMBNWBNPIHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC(C4)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization with the piperidine and ethyl ester groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Functionalization with Piperidine and Ethyl Ester Groups: This can be done through nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the piperidine and ethyl ester groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key structural motifs with other sulfonyl-piperidine esters and quinoline derivatives. A comparative analysis is provided below:

Compound Core Structure Substituents Key Functional Groups Reference
Ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate Quinoline + piperidine 6-ethoxy, 3-(4-methoxybenzenesulfonyl), ethyl ester Sulfonyl, ester, ethoxy N/A
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (1) Piperidine 4-chlorophenylsulfonyl, ethyl ester Sulfonyl, ester, chloro
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1, 1-2) Naphthyridine + piperidine 2-oxo, ethyl ester Ketone, ester
Ethyl-N-methyl piperidine-3-carboxylate (4) Piperidine N-methyl, ethyl ester Ester, methylamine

Key Observations :

  • Sulfonyl vs.
  • Quinoline vs.
  • Ethoxy vs. Chloro Substituents : The 4-methoxybenzenesulfonyl group in the target compound offers greater steric bulk and electron-donating effects than the 4-chlorophenylsulfonyl group in compound (1), which could modulate solubility and metabolic stability .

Insights :

  • The 4-methoxybenzenesulfonyl group may enhance blood-brain barrier penetration compared to chloro or methyl substituents .
  • Piperidine-3-carboxylate esters in compound (4) exhibit antimicrobial activity, suggesting the target compound could share similar mechanisms .

Biological Activity

Ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a complex organic compound belonging to the quinoline class, characterized by its unique structural features including a quinoline core, an ethoxy group, a methoxybenzenesulfonyl moiety, and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antiviral properties.

Structural Overview

The molecular formula of this compound is C26H30N2O6SC_{26}H_{30}N_{2}O_{6}S, with a molecular weight of approximately 498.6 g/mol. The compound's structure can be summarized as follows:

Component Description
Quinoline Core Central structure providing biological activity
Ethoxy Group Enhances solubility and bioavailability
Methoxybenzenesulfonyl Moiety Potentially increases binding affinity to target proteins
Piperidine Ring Contributes to stability and pharmacokinetic properties

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoline core is known for its ability to bind to DNA and various enzymes, potentially inhibiting their functions. The sulfonyl group enhances the compound's binding affinity to certain proteins, while the piperidine ring may improve its overall pharmacological profile by increasing stability and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It appears to modulate key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of protein kinase B (PKB/Akt) signaling pathways, which are frequently deregulated in cancer cells .

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, leading to apoptosis or programmed cell death. For example, compounds structurally similar to this one have shown efficacy against human tumor xenografts in animal models .

Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary studies suggest it may be effective against a range of bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated the effects of quinoline derivatives on human cancer cell lines, demonstrating that compounds with structural similarities to this compound significantly inhibited cell proliferation through apoptosis induction .
  • Antimicrobial Evaluation : In another study, derivatives were tested against various pathogens, showing promising results in inhibiting bacterial growth, indicating potential for development as new antimicrobial agents.

Q & A

Q. What synthetic routes are recommended for synthesizing ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate?

Methodological Answer:

  • Multi-step coupling reactions : Begin with the synthesis of the quinoline core via cyclization of substituted anilines and ketoesters. For example, Biginelli-like reactions can assemble pyrimidine or quinoline scaffolds using aldehydes, β-ketoesters, and thioureas (e.g., cyclization of ethyl acetoacetate derivatives with aromatic aldehydes) .
  • Sulfonylation : Introduce the 4-methoxybenzenesulfonyl group at the quinoline C3 position using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
  • Piperidine coupling : Attach the piperidine-3-carboxylate moiety via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final compound .

Q. What handling and storage conditions are critical for maintaining compound stability?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Desiccants (silica gel) prevent hydrolysis of the ester and sulfonyl groups .
  • Decomposition risks : Monitor for color changes (yellowing indicates oxidation) and use TLC/HPLC to verify stability before experiments .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., quinoline protons at δ 8.5–9.0 ppm, sulfonyl group at δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • HPLC-PDA : Assess purity (>95% by UV absorption at 254 nm) and detect degradation products .
  • FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1720 cm1^{-1}, sulfonyl S=O at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, receptors). The quinoline core and sulfonyl group may interact with hydrophobic pockets or catalytic residues .
  • Pharmacophore mapping : Identify critical moieties (e.g., piperidine’s basic nitrogen for hydrogen bonding) using tools like LigandScout .
  • ADMET prediction : Employ SwissADME to estimate solubility (LogP ~3.5), BBB permeability, and CYP450 interactions based on substituents .

Q. What strategies optimize the sulfonyl group’s position for enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying sulfonyl substituents (e.g., 4-nitro, 4-fluoro) and compare IC50_{50} values in enzyme assays. For example, bulkier groups may improve target selectivity .
  • Electronic effects : Replace 4-methoxy with electron-withdrawing groups (e.g., CF3_3) to enhance electrophilicity and binding to nucleophilic residues .
  • Crystallography : Resolve co-crystal structures with target proteins to guide rational design (e.g., sulfonyl oxygen interactions with Arg/Lys residues) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Re-evaluate protocols (e.g., cell line viability assays vs. enzymatic inhibition) to ensure consistency in buffer pH, incubation time, and controls .
  • Purity verification : Re-test compounds with ≥95% purity (via HPLC) to exclude impurities as confounding factors .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. functional cell-based assays) .

Q. What are the challenges in scaling up synthesis without compromising yield?

Methodological Answer:

  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and facilitate large-scale purification .
  • Catalyst screening : Test Pd/Xantphos systems for efficient piperidine coupling at lower catalyst loadings (<1 mol%) .
  • Process analytics : Implement in-line FTIR to monitor reaction progress and minimize side-product formation .

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